Methiocarb sulfoxide

描述

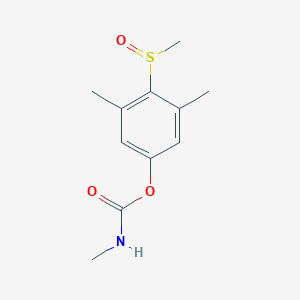

Structure

3D Structure

属性

IUPAC Name |

(3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c1-7-5-9(15-11(13)12-3)6-8(2)10(7)16(4)14/h5-6H,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNCMBMZOZQAWJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)C)C)OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042139 | |

| Record name | Methiocarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2635-10-1 | |

| Record name | Methiocarb sulfoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2635-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methiocarb sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002635101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methiocarb sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIOCARB SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9303L7A4D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of Methiocarb Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. This document details a feasible laboratory synthesis protocol, purification methods, and in-depth characterization techniques. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams in the DOT language.

Introduction

Methiocarb, a widely used N-methylcarbamate insecticide, molluscicide, and acaricide, undergoes metabolic transformation in various environmental and biological systems.[1] One of the principal metabolic pathways is the oxidation of the methylthio group to form methiocarb sulfoxide.[1][2][3][4] Understanding the synthesis and properties of this metabolite is crucial for toxicological studies, environmental fate analysis, and the development of analytical standards for residue monitoring. This compound, like its parent compound, is a cholinesterase inhibitor.[5] This guide outlines a laboratory-scale synthesis of this compound from methiocarb and details its characterization using modern analytical techniques.

Synthesis of this compound

The synthesis of this compound is achieved through the controlled oxidation of methiocarb. While various oxidizing agents can be employed for the conversion of sulfides to sulfoxides, a common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in an acidic medium. The protocol provided below is a generalizable procedure based on established methods for sulfide (B99878) oxidation.

Synthesis Pathway

The synthesis of methiocarb itself involves the reaction of 4-methylthio-3,5-xylenol with methyl isocyanate.[1][6] The subsequent oxidation of the sulfur atom in methiocarb yields this compound.

Caption: Synthesis pathway of methiocarb and its subsequent oxidation to this compound.

Experimental Protocol: Oxidation with Hydrogen Peroxide and Acetic Acid

This protocol is adapted from general procedures for the selective oxidation of sulfides to sulfoxides.[7]

Materials:

-

Methiocarb (starting material)

-

Glacial Acetic Acid (CH₃COOH)

-

Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask, dissolve a known amount of methiocarb in glacial acetic acid.

-

Reaction Initiation: While stirring the solution at room temperature, slowly add a stoichiometric equivalent of 30% hydrogen peroxide dropwise. To minimize over-oxidation to the sulfone, it is recommended to use a slight excess of methiocarb or carefully control the amount of oxidizing agent.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., a mixture of hexanes and ethyl acetate). The sulfoxide product should have a lower Rf value than the starting sulfide.

-

Quenching and Neutralization: Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the acetic acid.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with water. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Expected Yield: The yield for this type of oxidation is typically high, often in the range of 80-95%.

Purification

The crude product may contain unreacted methiocarb and over-oxidized methiocarb sulfone. Purification can be achieved by column chromatography or recrystallization.

Column Chromatography Protocol:

-

Stationary Phase: Silica (B1680970) gel.

-

Mobile Phase (Eluent): A gradient of ethyl acetate (B1210297) in hexanes is recommended. The optimal solvent system should be determined by TLC analysis to achieve good separation between methiocarb, this compound, and methiocarb sulfone.

-

Procedure:

-

Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the sample onto the top of the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Physical and Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3,5-dimethyl-4-methylsulfinylphenyl) N-methylcarbamate | [2] |

| CAS Number | 2635-10-1 | [2] |

| Molecular Formula | C₁₁H₁₅NO₃S | [2] |

| Molecular Weight | 241.31 g/mol | [2] |

Spectroscopic and Chromatographic Data

Mass spectrometry is a primary tool for the identification of this compound. The following table summarizes key mass spectral data.

| Technique | Parameter | Value (m/z) | Reference(s) |

| LC-ESI-MS/MS | Precursor Ion [M+H]⁺ | 242.1 | [3] |

| Quantitation Transition | 242 -> 185 | [5] | |

| Confirmation Transition | 242 -> 170 | [5] | |

| GC-MS | Top m/z Peaks | 169, 107, 184 | [2] |

The fragmentation pattern of N-methylcarbamates often involves the loss of the methyl isocyanate group or cleavage of the ester bond.

¹H NMR (predicted, in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-7.2 | s | 2H | Aromatic protons |

| ~5.0-5.5 | br s | 1H | N-H proton |

| ~3.8 | s | 3H | O-C(=O)-NH-CH₃ |

| ~2.7 | s | 3H | S(=O)-CH₃ |

| ~2.3 | s | 6H | Aromatic CH₃ protons |

¹³C NMR (predicted, in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~155 | C =O (carbamate) |

| ~145-150 | Aromatic C-O |

| ~130-140 | Aromatic quaternary carbons |

| ~120-130 | Aromatic C-H |

| ~40-45 | C H₃-S(=O) |

| ~30-35 | C H₃-NH |

| ~15-20 | Aromatic C H₃ |

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~3300-3400 | N-H stretching (carbamate) |

| ~2900-3000 | C-H stretching (aliphatic and aromatic) |

| ~1700-1730 | C=O stretching (carbamate) |

| ~1550-1600 | N-H bending (carbamate) |

| ~1030-1070 | S=O stretching (sulfoxide) |

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Caption: Workflow for the characterization of synthesized this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in the fields of pesticide analysis, toxicology, and environmental science. The successful synthesis and purification of this compound are critical for obtaining accurate analytical standards, which are essential for the reliable quantification of this important metabolite in various matrices. The provided spectroscopic and chromatographic data, while in part predictive, offer a solid basis for the identification and confirmation of the synthesized compound.

References

Methiocarb Sulfoxide: A Comprehensive Technical Guide on its Metabolic Formation and Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386), a carbamate (B1207046) pesticide, undergoes extensive metabolism in various biological and environmental systems, leading to the formation of several metabolites. Among these, methiocarb sulfoxide (B87167) is a primary and toxicologically significant metabolite. This technical guide provides an in-depth exploration of the formation of methiocarb sulfoxide from its parent compound, methiocarb. It details the enzymatic pathways involved, presents quantitative data on its formation and activity, and outlines the experimental protocols used for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and toxicology.

Introduction to Methiocarb

Methiocarb, chemically known as 3,5-dimethyl-4-(methylthio)phenyl methylcarbamate, has been utilized as a broad-spectrum insecticide, molluscicide, and acaricide.[1] Its mode of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system, leading to the accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent neurotoxicity.[1][2] The metabolic fate of methiocarb is a critical determinant of its overall toxicity and environmental persistence. A key metabolic transformation is the oxidation of the sulfur atom to form this compound.[1][3]

Metabolic Pathway: Formation of this compound

The biotransformation of methiocarb to this compound is primarily an oxidative process occurring in the liver.[1] This sulfoxidation is catalyzed by two main enzyme systems: cytochrome P450 (P450) monooxygenases and flavin-containing monooxygenases (FMO).[3][4] In rat liver microsomes, these two enzyme systems contribute almost equally to the sulfoxidation of methiocarb.[4]

The FMO-dependent pathway exhibits high stereoselectivity, preferentially producing one enantiomer of this compound.[4] In contrast, the P450-dependent pathway is less stereoselective.[4] this compound can be further oxidized to methiocarb sulfone, or be hydrolyzed to this compound phenol.[1][5] Additionally, there is evidence of a reversible reaction where this compound can be reduced back to methiocarb by liver cytosol.[6][7]

Quantitative Data

The following tables summarize key quantitative data related to the metabolism and toxicity of methiocarb and this compound.

Table 1: Cholinesterase Inhibition Constants

| Compound | Enzyme | Ki (μM⁻¹·min⁻¹) | Source |

| Methiocarb | Acetylcholinesterase | - | [4] |

| Racemic this compound | Acetylcholinesterase | 0.216 | [4] |

| This compound (Enantiomer A) | Acetylcholinesterase | 0.054 | [4] |

| This compound (Enantiomer B) | Acetylcholinesterase | 0.502 | [4] |

Note: A higher Ki value indicates greater inhibitory potency.

Table 2: Environmental Fate and Degradation

| Compound | Matrix | Half-life | Conditions | Source |

| Methiocarb | Soil | 1.5 days | Aerobic | [1] |

| This compound | Soil | 6 days | Aerobic | [1] |

| Methiocarb | Water | ~28 days | pH 7 | [1] |

| Methiocarb | Water | 53 days (net) | Photodegradation | [8] |

| Methiocarb | Water | 128 days (net) | Photolysis | [8] |

Table 3: Analytical Method Performance

| Analyte | Matrix | LOQ (mg/kg) | Recovery (%) | RSD (%) | Method | Source |

| Methiocarb | Animal Products | 0.005 | 76.4-118.0 | ≤ 10.0 | LC-MS/MS | [9][10] |

| This compound | Animal Products | 0.005 | 76.4-118.0 | ≤ 10.0 | LC-MS/MS | [9][10] |

| Methiocarb | Banana | 0.1 (fortification) | 95.2 | 1.9 | QuEChERS, LC-PAD | [11][12] |

| This compound | Banana | 0.1 (fortification) | 92.0 | 1.8 | QuEChERS, LC-PAD | [11][12] |

Experimental Protocols

In Vitro Metabolism in Rat Liver Microsomes

This protocol is based on studies investigating the enzymatic formation of this compound.[3][4]

Objective: To determine the roles of cytochrome P450 and FMO in the sulfoxidation of methiocarb.

Materials:

-

Rat liver microsomes

-

Methiocarb

-

NADPH

-

Heat-inactivated microsomes (control)

-

P450 and FMO inhibitors (e.g., piperonyl butoxide, methimazole)

-

Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

Analytical standards of methiocarb and this compound

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing rat liver microsomes, methiocarb, and buffer.

-

For inhibitor studies, pre-incubate microsomes with specific inhibitors before adding methiocarb.

-

To differentiate between P450 and FMO activity, use heat-inactivated microsomes as a control, as FMO is more heat-labile than P450.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for a specified time.

-

Terminate the reaction by adding a quenching solution.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the presence and quantity of methiocarb and this compound using a validated LC-MS/MS method.

QuEChERS Method for Analysis in Food Matrices

This protocol is a generalized procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of methiocarb and its metabolites from food samples.[9][10][11][12]

Objective: To extract and quantify methiocarb and this compound residues in food samples.

Materials:

-

Homogenized food sample (e.g., banana, animal tissue)

-

Salts (e.g., magnesium sulfate, sodium chloride)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

-

Centrifuge

-

LC-MS/MS or LC-PAD system

Procedure:

-

Weigh a homogenized sample into a centrifuge tube.

-

Add acetonitrile and shake vigorously.

-

Add extraction salts, shake, and centrifuge.

-

Take an aliquot of the acetonitrile supernatant for cleanup.

-

Add the aliquot to a d-SPE tube containing sorbents.

-

Vortex and centrifuge.

-

Filter the supernatant and analyze using LC-MS/MS or another suitable detector.

Toxicological Significance of this compound

This compound is not merely an inactive metabolite; it retains significant biological activity. Like its parent compound, this compound is an inhibitor of acetylcholinesterase.[2][4] However, the inhibitory potency can vary between the enantiomers of this compound, with one enantiomer being significantly more potent than the other.[4] Racemic this compound has been shown to be a slightly less potent inhibitor of acetylcholinesterase than methiocarb itself.[4]

In addition to its neurotoxicity, methiocarb and its metabolites have been investigated for other biological activities. For instance, methiocarb exhibits estrogenic and antiandrogenic activities, which are markedly decreased following its oxidation to this compound.[3] Conversely, both methiocarb and this compound have been shown to have reduced nuclear receptor agonistic activities for PXR and PPARα compared to the parent compound.[6][7]

Conclusion

The metabolic conversion of methiocarb to this compound is a critical pathway influencing the compound's overall toxicological profile and environmental impact. This transformation is mediated by both cytochrome P450 and FMO enzyme systems, with the latter showing stereoselectivity. This compound retains significant acetylcholinesterase inhibitory activity, highlighting the importance of considering metabolites in risk assessments. The analytical methods and experimental protocols detailed in this guide provide a framework for the continued investigation of methiocarb metabolism and its implications for human health and the environment.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H15NO3S | CID 17521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of methiocarb and carbaryl in rats, and its effect on their estrogenic and antiandrogenic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective sulfoxidation of the pesticide methiocarb by flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases of rat liver microsomes. Anticholinesterase activity of the two sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities [jstage.jst.go.jp]

- 7. Metabolism of methiocarb and carbaryl by rat and human livers and plasma, and effect on their PXR, CAR and PPARα activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apvma.gov.au [apvma.gov.au]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Determination of methiocarb and its degradation products, this compound and methiocarb sulfone, in bananas using QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Environmental Fate and Degradation of Methiocarb Sulfoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb (B1676386) sulfoxide (B87167), a principal metabolite of the carbamate (B1207046) pesticide methiocarb, presents a significant consideration in environmental risk assessments due to its potential toxicity and mobility. Understanding its fate and degradation pathways in various environmental compartments is crucial for predicting its environmental impact and ensuring ecological safety. This technical guide provides a comprehensive overview of the environmental degradation of methiocarb sulfoxide, detailing its transformation through hydrolysis, photolysis, and microbial processes in soil and aquatic systems. The document outlines the key degradation products, presents quantitative data on degradation rates, and describes the detailed experimental protocols for studying these processes in a laboratory setting.

Introduction

Methiocarb, a broad-spectrum carbamate pesticide, is metabolized in the environment to several products, with this compound being a major and often more toxic metabolite.[1][2] The transformation from methiocarb to this compound occurs through oxidation of the sulfur atom.[3] The subsequent environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, which ultimately determine its persistence and potential for off-site transport.

Degradation Pathways of this compound

The degradation of this compound proceeds through several key pathways, including hydrolysis, photolysis, and microbial degradation, leading to the formation of various transformation products. The primary degradation products include this compound phenol (B47542), methiocarb sulfone, and methiocarb sulfone phenol.[2][4]

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for this compound, particularly in aquatic environments. The rate of hydrolysis is highly dependent on pH. While stable under acidic conditions, the degradation of the carbamate ester linkage is accelerated under neutral to alkaline conditions, leading to the formation of this compound phenol.[5][6]

Photodegradation

Photodegradation, or photolysis, contributes to the breakdown of this compound in the presence of sunlight, both in water and on soil surfaces. This process involves the absorption of light energy, which can lead to the oxidation of the sulfoxide group to a sulfone group, forming methiocarb sulfone.[5][6]

Microbial Degradation

Microbial metabolism is a critical pathway for the degradation of this compound in soil. Soil microorganisms can utilize the compound as a carbon or nitrogen source, leading to its breakdown. Both aerobic and anaerobic conditions can facilitate microbial degradation, although the specific pathways and end products may differ.[5][6] Under aerobic conditions, oxidation to methiocarb sulfone can occur, followed by hydrolysis to methiocarb sulfone phenol. In anaerobic environments, reduction of the sulfoxide back to the sulfide (B99878) has been suggested.[5]

The following diagram illustrates the primary degradation pathways of this compound in the environment.

Quantitative Degradation Data

The persistence of this compound in the environment is quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The DT50 values are influenced by environmental factors such as soil type, pH, temperature, and microbial activity.

| Compound | Environmental Compartment | Condition | Half-life (DT50) (days) | Reference(s) |

| Methiocarb | Soil | Aerobic | 1.5 - 111 | [7][8] |

| This compound | Soil | Aerobic | 2 - 6 | [7][8] |

| This compound Phenol | Soil | Aerobic | 2 | [7] |

| Methiocarb Sulfone Phenol | Soil | Aerobic | 20 | [7] |

| Methiocarb | Water (pH 7) | Hydrolysis | 28 | [7] |

| Methiocarb | Water (pH 9) | Hydrolysis | 0.21 | [9] |

Experimental Protocols

The study of the environmental fate of this compound follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aerobic Soil Metabolism Study (Adapted from OECD 307 & EPA OCSPP 835.4100)

This study aims to determine the rate and pathway of aerobic degradation of this compound in soil.

-

Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate. Non-labeled compound can be used for rate of transformation studies.[10]

-

Soil: At least three different soil types are recommended, representing a range of organic carbon content, pH, and texture (e.g., sandy loam, clay loam, silty clay).[10][11][12] Soils are freshly collected and sieved.

-

Application: The test substance is applied to the soil samples at a concentration equivalent to the maximum recommended field application rate.[13][14]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[4][7] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.

-

Sampling: Duplicate samples are taken at increasing time intervals.

-

Analysis: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol). The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its transformation products.[1][15][16]

-

Volatile Traps: Evolved ¹⁴CO₂ is trapped in an alkaline solution (e.g., potassium hydroxide) to quantify mineralization. Organic volatile traps can also be used.[1]

-

Bound Residues: Non-extractable (bound) residues are quantified by combusting the extracted soil.

The following diagram outlines the general workflow for an aerobic soil metabolism study.

Phototransformation in Water (Adapted from OECD 316)

This study evaluates the direct photodegradation of this compound in water.

-

Test Substance: A solution of the test substance in sterile, buffered, purified water is prepared.[2][5]

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) is used.[2]

-

Incubation: The test solution is irradiated in quartz cells at a constant temperature. Dark controls are run in parallel to account for abiotic degradation not induced by light.[2]

-

Sampling: Samples are taken at various time points during irradiation.

-

Analysis: The concentration of the parent compound and its photoproducts is determined by HPLC or LC-MS/MS.[15][16]

The logical relationship for determining the net effect of photolysis is depicted below.

Conclusion

The environmental fate of this compound is a complex process involving hydrolysis, photolysis, and microbial degradation. It is generally less persistent in the environment than its parent compound, methiocarb, particularly in soil under aerobic conditions. Its primary degradation products are this compound phenol and methiocarb sulfone. A thorough understanding of these degradation pathways and the factors that influence them, as detailed in this guide, is essential for conducting accurate environmental risk assessments and ensuring the responsible use of methiocarb-based products. The provided experimental protocols, based on international guidelines, offer a framework for researchers to generate robust and reliable data on the environmental behavior of this important metabolite.

References

- 1. shop.fera.co.uk [shop.fera.co.uk]

- 2. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 3. Methiocarb - Wikipedia [en.wikipedia.org]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 6. apvma.gov.au [apvma.gov.au]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. fao.org [fao.org]

- 9. oecd.org [oecd.org]

- 10. shop.fera.co.uk [shop.fera.co.uk]

- 11. DSpace [researchrepository.universityofgalway.ie]

- 12. researchgate.net [researchgate.net]

- 13. oecd.org [oecd.org]

- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 15. epa.gov [epa.gov]

- 16. epa.gov [epa.gov]

The In-Depth Mechanism of Methiocarb Sulfoxide as a Cholinesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiocarb (B1676386), a carbamate (B1207046) pesticide, and its primary metabolite, methiocarb sulfoxide (B87167), are potent neurotoxins that exert their effects through the inhibition of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[3] Methiocarb sulfoxide, in particular, has been shown to be a significant contributor to the overall toxicity of methiocarb, with some studies suggesting it may be more toxic than the parent compound.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a cholinesterase inhibitor, detailing its kinetics, relevant experimental protocols, and the underlying biochemical pathways.

Core Mechanism of Cholinesterase Inhibition

This compound acts as a reversible inhibitor of cholinesterases.[3] The mechanism involves the carbamoylation of the serine residue within the active site of the enzyme. This process is analogous to the action of the natural substrate, acetylcholine, but the resulting carbamoylated enzyme is hydrolyzed at a much slower rate. This effectively renders the enzyme inactive for a period, leading to the accumulation of acetylcholine.

The active site of acetylcholinesterase contains a catalytic triad (B1167595) composed of serine, histidine, and glutamate (B1630785) residues. The hydrolysis of acetylcholine proceeds through a two-step process: acetylation of the serine residue followed by rapid deacetylation. This compound mimics the structure of acetylcholine and binds to the active site. The carbamate moiety of this compound is then transferred to the active site serine, forming a carbamoylated enzyme intermediate. The subsequent hydrolysis of this carbamoylated enzyme is significantly slower than the deacetylation process, causing a temporary but potent inhibition of the enzyme's function.

Caption: Mechanism of cholinesterase inhibition by this compound.

Quantitative Analysis of Cholinesterase Inhibition

The potency of this compound as a cholinesterase inhibitor can be quantified through various kinetic parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

In Vitro Inhibition Data

| Compound | Enzyme Source | Parameter | Value |

| Racemic this compound | Not Specified | Ki | 0.216 µM⁻¹·min⁻¹ |

| (A)-enantiomer this compound | Not Specified | Ki | 0.054 µM⁻¹·min⁻¹ |

| (B)-enantiomer this compound | Not Specified | Ki | 0.502 µM⁻¹·min⁻¹ |

Table 1: In vitro acetylcholinesterase inhibition by this compound and its enantiomers.[5]

These data indicate a significant stereoselectivity in the inhibition of acetylcholinesterase, with the (B)-enantiomer being nearly ten times more potent than the (A)-enantiomer.[5]

In Vivo Inhibition Data

Studies in animal models provide valuable insights into the in vivo effects of this compound on cholinesterase activity. In a study with beagle dogs, oral administration of this compound resulted in a dose-dependent inhibition of both plasma cholinesterase and erythrocyte acetylcholinesterase.

| Dose | Time Post-Dosing | Plasma Cholinesterase Inhibition (%) | Erythrocyte Acetylcholinesterase Inhibition (%) |

| Low Dose | 30 min | 21-39 | 13-31 |

| High Dose | 30 min | 39-62 | 32-46 |

| High Dose | 4 h | 10-25 | 10-21 |

Table 2: In vivo cholinesterase inhibition in dogs treated with this compound.[6]

These findings demonstrate that this compound effectively inhibits cholinesterase activity in a living organism, with peak inhibition occurring shortly after administration.[6]

Experimental Protocols

The determination of cholinesterase inhibition by this compound is typically performed using the Ellman method, a robust and widely accepted colorimetric assay.

Principle of the Ellman Method

The Ellman assay measures the activity of cholinesterase by monitoring the production of thiocholine (B1204863). The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the cholinesterase activity. In the presence of an inhibitor like this compound, the rate of this reaction is reduced.

Caption: Principle of the Ellman method for cholinesterase activity.

Detailed Protocol for IC50 Determination

1. Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

Enzyme Solution: Acetylcholinesterase (from electric eel or other sources) prepared in Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 minutes.

-

Substrate Solution: 10 mM Acetylthiocholine Iodide (ATCI) in deionized water. Prepare fresh daily.

-

Chromogen Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in Assay Buffer. Protect from light.

-

Inhibitor Stock Solution: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).

-

Inhibitor Dilutions: Perform serial dilutions of the inhibitor stock solution in the Assay Buffer to obtain a range of concentrations for testing. Ensure the final solvent concentration in the assay is low (<1%) to avoid affecting enzyme activity.

2. Assay Procedure (96-well plate format):

-

Add 20 µL of Assay Buffer to each well.

-

Add 20 µL of the appropriate this compound dilution or vehicle control (for 100% activity) to the respective wells.

-

Add 20 µL of the AChE enzyme solution to all wells except the blank (add 40 µL of Assay Buffer to the blank).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Prepare a working reagent mix containing Assay Buffer, DTNB, and ATCI.

-

Initiate the reaction by adding 140 µL of the working reagent mix to all wells.

-

Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every minute for 10 minutes) using a microplate reader.

3. Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Caption: Experimental workflow for IC50 determination.

Conclusion

This compound is a potent, reversible inhibitor of cholinesterases, acting through the carbamoylation of the active site serine. Its inhibitory activity is stereoselective, with one enantiomer exhibiting significantly higher potency. The in vivo data confirms its ability to inhibit cholinesterase in biological systems. The Ellman method provides a reliable and standardized protocol for quantifying the inhibitory potential of this compound and similar compounds. This detailed understanding of its mechanism of action is crucial for toxicological assessments, the development of potential antidotes, and for guiding future research in the field of cholinesterase inhibitors.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. Compound Methiocarb - Chemdiv [chemdiv.com]

- 3. This compound | C11H15NO3S | CID 17521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Stereoselective sulfoxidation of the pesticide methiocarb by flavin-containing monooxygenase and cytochrome P450-dependent monooxygenases of rat liver microsomes. Anticholinesterase activity of the two sulfoxide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 953. Methiocarb (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

In-Depth Toxicological Profile of Methiocarb Sulfoxide in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb, is a potent cholinesterase inhibitor of significant toxicological concern. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological profile of methiocarb sulfoxide in mammalian species. The document details its metabolism and mechanism of action, acute and subchronic toxicity, and available data on genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies and signaling pathways are described and visualized. This guide is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

Methiocarb, a broad-spectrum carbamate pesticide, undergoes rapid metabolism in mammals, leading to the formation of several metabolites, with this compound being one of the most significant. Like its parent compound, this compound exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system. Evidence suggests that this compound may be a more potent inhibitor of AChE than methiocarb itself, highlighting the importance of understanding its unique toxicological properties. This guide synthesizes the available scientific literature and regulatory assessments to provide a detailed profile of this compound's effects in mammals.

Metabolism and Mechanism of Action

Metabolism of Methiocarb to this compound

In mammals, methiocarb is primarily metabolized in the liver through oxidation of the sulfur atom to form this compound. This reaction is catalyzed by both flavin-containing monooxygenases (FMO) and cytochrome P450 (CYP) enzymes[1]. This compound can be further oxidized to methiocarb sulfone or hydrolyzed to this compound phenol[2]. The metabolic conversion of methiocarb to its sulfoxide is a critical step in its bioactivation, as the sulfoxide metabolite is also a potent cholinesterase inhibitor.

Mechanism of Action: Cholinesterase Inhibition

This compound, like other carbamate pesticides, inhibits the activity of acetylcholinesterase (AChE) in synaptic clefts and at neuromuscular junctions. AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) (ACh), thereby terminating nerve impulses. By carbamylating the serine hydroxyl group in the active site of AChE, this compound renders the enzyme temporarily inactive. This leads to an accumulation of ACh and subsequent overstimulation of cholinergic receptors, resulting in a range of clinical signs of toxicity. The carbamylation is reversible, but the rate of decarbamylation is slower than the deacetylation that occurs with the natural substrate, ACh.

Toxicological Data

Acute Toxicity

This compound has been shown to be more acutely toxic than its parent compound, methiocarb, in rats.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 7 mg/kg bw | [EPA, 1987][2] |

| LD50 | Rat (male) | Oral | 9 mg/kg bw | [EPA, 1987][2] |

Subchronic and Chronic Toxicity

Limited data are available specifically for the subchronic and chronic toxicity of this compound. A 29-day study in dogs administered both methiocarb and this compound found that a No Observed Adverse Effect Level (NOAEL) for erythrocyte acetylcholinesterase inhibition could not be established for this compound at the lowest dose tested (0.05 mg/kg bw/day)[3].

| Study Duration | Species | Endpoint | NOAEL | LOAEL | Reference |

| 29-day | Dog | Erythrocyte Acetylcholinesterase Inhibition | Not established | 0.05 mg/kg bw/day | [Hixson, 1981][3] |

Comprehensive subchronic and chronic toxicity studies for this compound following standardized guidelines (e.g., OECD 408, 409) were not identified in the public domain.

Genotoxicity

Information on the genotoxicity of this compound is sparse. While studies on the parent compound, methiocarb, have generally shown no mutagenic potential in Ames tests, specific and comprehensive genotoxicity data for the sulfoxide metabolite are lacking.

No dedicated studies on this compound following OECD guidelines for genotoxicity testing (e.g., OECD 471, 473, 474) were found in the reviewed literature.

Carcinogenicity

There is no indication of carcinogenicity for this compound in humans, and it is not listed as a carcinogen by the International Agency for Research on Cancer (IARC). However, long-term carcinogenicity bioassays specifically on this compound have not been identified in the available literature.

Reproductive and Developmental Toxicity

No dedicated studies on this compound following OECD guidelines for reproductive and developmental toxicity (e.g., OECD 414, 416) were found in the reviewed literature.

Neurotoxicity

As a potent cholinesterase inhibitor, this compound is neurotoxic. The clinical signs of acute neurotoxicity are consistent with cholinergic overstimulation and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle tremors, fasciculations, and in severe cases, respiratory failure.

Specific neurotoxicity studies on this compound following guidelines such as OECD 424 were not identified in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully described in the publicly available literature. However, the methodologies would have generally followed standardized OECD guidelines for toxicological testing. Below are generalized workflows for key toxicological assays relevant to the assessment of this compound.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a common method to determine the inhibitory potential of a compound on AChE activity.

Acute Oral Toxicity Study (e.g., based on OECD 423)

This study is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Conclusion and Future Directions

This compound is a toxicologically significant metabolite of methiocarb, demonstrating potent acetylcholinesterase inhibitory activity. The available data indicate that it is more acutely toxic than its parent compound. However, a comprehensive toxicological database for this compound is lacking. Significant data gaps exist, particularly in the areas of subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

To fully characterize the risk posed by this compound, further research is warranted. This should include studies conducted according to current OECD guidelines to determine NOAELs for various endpoints and to assess its potential for long-term health effects. Such data are crucial for accurate risk assessment and for ensuring the safety of individuals who may be exposed to methiocarb and its metabolites. Professionals in drug development can leverage the understanding of this compound's cholinesterase inhibition as a case study in off-target effects and metabolite toxicity.

References

An In-depth Technical Guide on the Acute and Chronic Toxicity of Methiocarb Sulfoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute and chronic toxicity of methiocarb (B1676386) sulfoxide (B87167), a primary metabolite of the carbamate (B1207046) pesticide methiocarb. This document summarizes key toxicological data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in toxicology and drug development.

Introduction

Methiocarb is a carbamate pesticide that functions as an insecticide, molluscicide, and bird repellent.[1][2] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][3] In biological systems and the environment, methiocarb is metabolized, with methiocarb sulfoxide being a major and more toxic metabolite.[1][4][5][6][7][8] Understanding the toxicological profile of this compound is therefore crucial for assessing the overall risk associated with methiocarb exposure. This guide focuses on the acute and chronic toxicity of this compound, presenting data from various studies to facilitate a thorough understanding of its effects.

Acute Toxicity Data

Acute toxicity studies are designed to determine the adverse effects of a substance that result from a single exposure or multiple exposures in a short period (usually 24 hours). The most common measure of acute toxicity is the median lethal dose (LD50), which is the dose required to kill half the members of a tested population.

Table 1: Acute Oral Toxicity of this compound in Rats

| Species | Sex | LD50 (mg/kg) | Reference |

| Rat | Male | 9 | [5] |

| Rat | Female | 7 | [5] |

| Rat | Female | > 5 - <50 | [9] |

| Rat | - | 42 | [10] |

Note: Variations in LD50 values can be attributed to differences in study design, vehicle, and rat strain.

Symptoms of acute poisoning with methiocarb and its sulfoxide are characteristic of cholinesterase inhibition and include tremors, muscular fasciculations, ataxia, excessive salivation, and eye-watering.[2][3][11] In severe cases, death occurs due to respiratory failure.[2]

Chronic Toxicity Data

Chronic toxicity studies involve repeated exposure to a substance over a prolonged period to determine long-term adverse health effects. A key metric from these studies is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there is no statistically or biologically significant increase in the frequency or severity of adverse effects.

While specific long-term studies focusing solely on this compound are limited in the public domain, studies on the parent compound, methiocarb, provide valuable insights into the chronic effects, which are largely driven by its metabolites.

Table 2: Chronic Toxicity of Methiocarb (and its metabolites) in Various Species

| Species | Duration | NOAEL | Effects Observed at Higher Doses | Reference |

| Rat | 2-year | 3.3 mg/kg/day | Inhibition of brain cholinesterase.[1] | [1][7] |

| Dog | 2-year | 1.5 mg/kg bw per day (acute signs) | Acute clinical signs. | [12] |

| Dog | - | 0.125 mg/kg/day (cholinesterase) | Cholinesterase inhibition. | [5] |

| Mouse | 1-year | - | Decreased plasma and brain acetylcholinesterase activity. | [1] |

In a 29-day study in dogs given methiocarb or this compound, both compounds inhibited plasma and erythrocyte cholinesterase activities at doses of 0.05 and 0.5 mg/kg bw per day.[12] For this compound, a NOAEL for erythrocyte acetylcholinesterase inhibition was not identified in a short-term rat study, indicating its potent inhibitory effect.[12]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. Below is a generalized protocol for an acute oral toxicity study and a short-term cholinesterase inhibition study, based on descriptions from the cited literature.

4.1. Acute Oral Toxicity Study (Up-and-Down Procedure - based on OECD 425)

This method allows for the estimation of the LD50 with a reduced number of animals.

-

Test Animals: Young adult, healthy, non-pregnant female rats (e.g., Sprague-Dawley strain).

-

Housing: Animals are housed in individual cages under controlled conditions of temperature, humidity, and light cycle. They have access to standard laboratory diet and water ad libitum.

-

Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study.

-

Dosing:

-

A starting dose is selected based on available information (e.g., 5 mg/kg body weight).[9]

-

The test substance (this compound) is administered orally by gavage. A suitable vehicle like Carbowax may be used.[12]

-

A single animal is dosed. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.

-

-

Observations:

-

Animals are observed for clinical signs of toxicity (e.g., tremors, salivation, ataxia, apathy) immediately after dosing and periodically for up to 14 days.[9]

-

Body weight is recorded weekly.

-

-

Endpoint: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.[9]

4.2. Short-Term Cholinesterase Inhibition Study

This protocol is designed to assess the inhibitory effect of this compound on cholinesterase activity.

-

Test Animals: Groups of male and female rats (e.g., 15 per group).[12]

-

Dosing:

-

Blood Sampling and Analysis:

-

Blood samples are collected at predetermined intervals (e.g., before dosing and at 30 minutes and 4 hours post-dosing on specific days).[12]

-

Plasma and erythrocyte cholinesterase activity is measured.

-

-

Brain Tissue Analysis: At the end of the study, animals are euthanized, and brain tissue is collected to measure brain acetylcholinesterase activity.

-

Data Analysis: Cholinesterase activity in treated groups is compared to the control group to determine the percentage of inhibition.[12] The NOAEL is determined as the highest dose that does not cause significant inhibition.

Visualizations

5.1. Signaling Pathway: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE).[3] This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[2]

Caption: Mechanism of acetylcholinesterase inhibition by this compound.

5.2. Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study.

Caption: Workflow for an acute oral toxicity study using the up-and-down procedure.

5.3. Metabolic Pathway of Methiocarb

Methiocarb undergoes several metabolic transformations in the body and the environment. The primary pathway involves oxidation to this compound and subsequently to methiocarb sulfone. Hydrolysis also plays a significant role in its degradation.[1][4][5]

Caption: Simplified metabolic pathway of methiocarb.

Conclusion

The available data clearly indicate that this compound is a potent toxicant, with acute toxicity values suggesting it is more toxic than its parent compound, methiocarb.[5] The primary mechanism of toxicity is the inhibition of acetylcholinesterase, leading to a cholinergic crisis. Chronic exposure to methiocarb and its metabolites, including the sulfoxide, results in sustained cholinesterase inhibition. The information and visualizations provided in this guide offer a foundational understanding for researchers and professionals involved in toxicology and drug development, aiding in the assessment of risks associated with methiocarb exposure and the development of potential antidotes or safer alternatives. Further research focusing specifically on the long-term effects of this compound is warranted to fully characterize its chronic toxicity profile.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. vetlexicon.com [vetlexicon.com]

- 3. This compound | C11H15NO3S | CID 17521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. bayer.com [bayer.com]

- 7. thurstoncountywa.gov [thurstoncountywa.gov]

- 8. Methiocarb | C11H15NO2S | CID 16248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. bayer.com [bayer.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. 554. Methiocarb (Pesticide residues in food: 1981 evaluations) [inchem.org]

- 12. 953. Methiocarb (JMPR Evaluations 1998 Part II Toxicological) [inchem.org]

Ecotoxicology of methiocarb sulfoxide in aquatic and terrestrial organisms

An In-depth Technical Guide on the Ecotoxicology of Methiocarb (B1676386) Sulfoxide (B87167) in Aquatic and Terrestrial Organisms

Introduction

Methiocarb, a carbamate (B1207046) pesticide, has been utilized since the 1960s as an insecticide, bird repellent, acaricide, and molluscicide.[1] Its mode of action is through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2] Methiocarb is metabolized in organisms and the environment into several byproducts, with methiocarb sulfoxide being a primary and often more toxic metabolite.[3][4] This technical guide provides a comprehensive overview of the ecotoxicology of this compound, focusing on its effects on aquatic and terrestrial organisms.

Mechanism of Action

Like its parent compound, this compound is a cholinesterase inhibitor.[2] Carbamates reversibly bind to and inactivate acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[2] This inactivation leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in symptoms ranging from muscle twitching and blurred vision to paralysis and death in exposed organisms.[2][5]

Environmental Fate and Transformation

Methiocarb undergoes transformation in the environment through processes like oxidation, hydrolysis, and photolysis.[4] A significant metabolic pathway is the oxidation of methiocarb to this compound.[3][4] This transformation can occur in soil, water, and within plants.[1][4]

In soil, the half-life of methiocarb is approximately 1.5 days, while the half-life of this compound is longer, at around 6 days.[1] this compound is also more mobile in soil than the parent compound.[4] In water, the degradation of methiocarb is pH-dependent, with a half-life of about 28 days at a pH of 7.[1] Photodegradation on soil and in water also contributes to the formation of this compound.[4]

The primary degradation pathways for methiocarb in the environment involve its oxidation to this compound, followed by further oxidation to methiocarb sulfone or hydrolysis to their respective phenols.[3][6]

Ecotoxicology in Aquatic Organisms

Methiocarb and its sulfoxide metabolite are toxic to a range of aquatic organisms. Methiocarb is classified as moderately to highly toxic to fish and highly to very highly toxic to aquatic invertebrates.[7] this compound has been shown to be more toxic than methiocarb in some instances.[4]

Quantitative Ecotoxicity Data for Aquatic Organisms

| Species | Compound | Endpoint | Value | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Methiocarb | 96-hour LC50 | 0.436 ppm | [3] |

| Rainbow Trout (Oncorhynchus mykiss) | This compound | 96-hour LC50 | 6.6 mg/L | [8] |

| Bluegill Sunfish (Lepomis macrochirus) | Methiocarb | 96-hour LC50 | 0.734 ppm | [3] |

| Daphnia magna | Methiocarb | 48-hour EC50 | 0.019 mg/kg | [3] |

| Daphnia magna | This compound | 48-hour EC50 | 0.056 mg/L | [8] |

Ecotoxicology in Terrestrial Organisms

Methiocarb and this compound also pose a significant risk to terrestrial organisms, including birds, mammals, and soil invertebrates. Methiocarb is very highly to moderately toxic to birds and highly toxic to mammals on an acute exposure basis.[7] Studies have indicated that this compound can be more acutely toxic than the parent compound.[3][4]

Quantitative Ecotoxicity Data for Terrestrial Organisms

| Species | Compound | Endpoint | Value | Reference |

| Mallard Duck (Anas platyrhynchos) | Methiocarb | Acute Oral LD50 | 12.8 mg/kg | [3] |

| Rat | Methiocarb | Acute Oral LD50 | 14-30 mg/kg | [3] |

| Rat | This compound | Acute Oral LD50 | 6 mg/kg | [4] |

| Earthworm (Aporrectodea trapezoides) | Methiocarb | - | Decreased cocoon development | [9][10] |

Experimental Protocols

Acute Aquatic Toxicity Testing

A common protocol for assessing the acute toxicity of substances like this compound to aquatic organisms is the static toxicity test.

Objective: To determine the median lethal concentration (LC50) or effective concentration (EC50) of a substance over a short exposure period (e.g., 48 or 96 hours).

Test Organism: A standard aquatic species such as Daphnia magna (for invertebrates) or rainbow trout (Oncorhynchus mykiss) (for fish).[11]

Methodology:

-

Preparation of Test Solutions: A series of test concentrations of this compound are prepared in a suitable culture water. A control group with no test substance is also included.

-

Acclimation: Test organisms are acclimated to the test conditions (temperature, light, water quality) for a specified period before the test begins.

-

Exposure: A defined number of organisms are introduced into test chambers containing the different concentrations of the test substance.[11] For fish, this is typically in glass aquaria, while smaller vessels are used for invertebrates.[11]

-

Observation: The organisms are observed at regular intervals (e.g., 24, 48, 72, and 96 hours), and the number of dead or immobilized individuals is recorded.[11]

-

Data Analysis: The data are analyzed using statistical methods, such as probit analysis, to calculate the LC50 or EC50 value and its confidence limits.

Terrestrial Toxicity Testing: Earthworm Avoidance Test

This protocol assesses the sublethal effects of a substance on soil-dwelling organisms.

Objective: To determine the concentration of a substance in soil that causes earthworms to avoid the contaminated area.

Test Organism: A standard earthworm species such as Eisenia fetida.

Methodology:

-

Soil Preparation: An artificial or natural soil is prepared and treated with a range of concentrations of this compound.

-

Test Setup: Test containers are divided into two sections. One section contains the treated soil, and the other contains untreated control soil.

-

Exposure: A specific number of earthworms are introduced onto the dividing line between the two soil sections.

-

Observation: After a set period (e.g., 48 hours), the containers are inspected, and the number of earthworms in each section is counted.

-

Data Analysis: The distribution of the earthworms is analyzed to determine if there is a statistically significant avoidance of the treated soil at any of the test concentrations. The No Observed Effect Concentration (NOEC) and the concentration causing 50% avoidance (EC50) can be determined.[12]

Conclusion

This compound, a primary metabolite of the pesticide methiocarb, exhibits significant ecotoxicity to both aquatic and terrestrial organisms. Its primary mechanism of toxicity is the inhibition of acetylcholinesterase. Due to its persistence and mobility in the environment, this compound poses a notable risk to non-target species. The data presented in this guide highlight the importance of considering the toxicological profiles of pesticide metabolites in environmental risk assessments. Further research is warranted to fully elucidate the chronic and sublethal effects of this compound on a wider range of organisms and to understand its impact on ecosystem structure and function.

References

- 1. Methiocarb - Wikipedia [en.wikipedia.org]

- 2. This compound | C11H15NO3S | CID 17521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. apvma.gov.au [apvma.gov.au]

- 5. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 6. Degradation of methiocarb by monochloramine in water treatment: kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound [sitem.herts.ac.uk]

- 9. sarpublication.com [sarpublication.com]

- 10. ijsra.net [ijsra.net]

- 11. cerc.usgs.gov [cerc.usgs.gov]

- 12. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

Bioaccumulation and Biomagnification Potential of Methiocarb Sulfoxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methiocarb (B1676386), a carbamate (B1207046) pesticide, undergoes environmental and metabolic transformation to form methiocarb sulfoxide (B87167), a major and more mobile metabolite. This guide provides a comprehensive analysis of the available data on the bioaccumulation and biomagnification potential of methiocarb sulfoxide. While specific quantitative bioaccumulation and biomagnification data for this compound are notably absent from the public literature, this document synthesizes information on the parent compound, methiocarb, to provide a relevant, albeit surrogate, assessment. The primary mechanism of toxicity for both compounds is the inhibition of acetylcholinesterase, a critical enzyme in nerve function. This guide details the environmental fate of this compound, presents available bioaccumulation data for methiocarb, outlines standard experimental protocols for bioaccumulation studies, and illustrates the key metabolic and toxicological pathways. The significant data gap regarding the direct bioaccumulation potential of this compound underscores a critical area for future research.

Introduction

Methiocarb has been utilized as an insecticide, molluscicide, and acaricide. Its environmental and biological fate involves oxidation to this compound and subsequently to methiocarb sulfone. This compound is recognized as a principal metabolite in both plants and soil, exhibiting greater mobility than its parent compound.[1][2] An understanding of its potential to bioaccumulate and biomagnify in food chains is therefore crucial for a thorough environmental risk assessment. This guide aims to provide a detailed technical overview of this topic for researchers and professionals in related fields.

Environmental Fate and Metabolism

Methiocarb is transformed in the environment through both biotic and abiotic processes. The primary metabolic pathway involves the oxidation of the sulfur atom to form this compound, which can be further oxidized to methiocarb sulfone. Hydrolysis of the carbamate ester linkage also occurs, leading to the formation of corresponding phenols.[2]

This compound is characterized by its high mobility in soil, although it is also hydrolytically unstable.[1] The half-life of this compound in soil is approximately 6 days, while the half-life of the parent methiocarb is around 1.5 days.[2] In plants, this compound is a major metabolite.[2]

The metabolic conversion of methiocarb to this compound is a critical consideration in assessing its overall environmental impact, as the metabolite itself exhibits significant toxicity.

Metabolic Pathway of Methiocarb

The following diagram illustrates the metabolic transformation of methiocarb to this compound and other metabolites.

Bioaccumulation and Biomagnification Potential

A critical review of the scientific literature reveals a significant lack of direct quantitative data on the bioaccumulation (BCF and BAF) and biomagnification (BMF) of this compound. Research has primarily focused on the parent compound, methiocarb. One study noted that an attempt to measure the bioaccumulation of this compound was compromised by its rapid hydrolysis to the corresponding phenol, highlighting the experimental challenges in assessing this specific metabolite.[3]

Bioaccumulation Data for Methiocarb (as a Surrogate)

While not specific to this compound, data on the bioaccumulation of methiocarb provides the most relevant available information. A key study on bluegill sunfish (Lepomis macrochirus) exposed to radiolabelled methiocarb provides the following insights.

| Parameter | Value | Organism | Exposure Concentration | Duration | Comments |

| Bioconcentration Factor (BCF) | 60-90 | Bluegill sunfish (Lepomis macrochirus) | 0.01 mg/L | 34 days | Only 6% of whole-body residues were identified as carbamates (methiocarb, this compound, and methiocarb sulfone).[3] |

| Bioconcentration Factor (BCF) | 75 | Lepomis macrochirus | Not Specified | Not Specified | Classified as having low potential for bioaccumulation.[4] |

It is important to note that in the bluegill sunfish study, the majority of the accumulated radioactivity was not in the form of the parent compound or its primary carbamate metabolites, suggesting rapid metabolism and incorporation into tissues in other forms.[3]

The U.S. Environmental Protection Agency (EPA) has previously waived the requirement for a fish accumulation study for methiocarb, suggesting that its high toxicity may preclude significant bioaccumulation.

Experimental Protocols

Representative Experimental Protocol for a Bioconcentration Study (based on OECD 305)

This protocol outlines a typical flow-through fish bioconcentration study.

Objective: To determine the bioconcentration factor (BCF) of a test substance in a suitable fish species.

Test Organism: A species such as the bluegill sunfish (Lepomis macrochirus) or rainbow trout (Oncorhynchus mykiss) is commonly used.

Apparatus and Materials:

-

Flow-through exposure system with controlled water temperature, pH, and dissolved oxygen.

-

Test chambers made of inert materials.

-

Apparatus for generating and maintaining a constant concentration of the test substance in the water.

-

Analytical instrumentation for measuring the test substance in water and fish tissue (e.g., LC-MS/MS).

-

Radiolabeled test substance (e.g., ¹⁴C-labeled) can be used to facilitate analysis.

Procedure:

-

Acclimation: Fish are acclimated to the test conditions for a minimum of two weeks.

-

Exposure (Uptake Phase):

-

Fish are exposed to a constant, sublethal concentration of the test substance in the flow-through system for a period, typically 28 days, or until a steady-state concentration in the fish tissue is reached.

-

Water samples are collected regularly to monitor the test substance concentration.

-

Sub-samples of fish are taken at predetermined intervals to measure the concentration of the test substance in their tissues.

-

-

Depuration (Elimination Phase):

-

After the exposure phase, the remaining fish are transferred to clean, untreated water.

-

Fish are sampled at intervals during the depuration phase to measure the decline of the test substance concentration in their tissues.

-

-

Data Analysis:

-

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish (at steady state) to the mean concentration in the water during the exposure phase.

-

The uptake and depuration rate constants are also determined from the concentration data over time.

-

Analytical Methodology: QuEChERS and LC-MS/MS

A common analytical approach for the determination of methiocarb and its metabolites, including this compound, in biological and environmental matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

QuEChERS Extraction and Cleanup:

-

A homogenized sample (e.g., fish tissue) is extracted with an organic solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

-

The resulting extract is then cleaned up using dispersive solid-phase extraction (d-SPE) with a combination of sorbents to remove interfering matrix components.

LC-MS/MS Analysis:

-

The cleaned-up extract is injected into an LC system for separation of the analytes.

-

The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. This technique provides high selectivity and sensitivity for the target analytes.

The following diagram illustrates a typical workflow for the analysis of methiocarb and its metabolites.

Toxicological Pathways

The primary mechanism of toxicity for methiocarb and its cholinesterase-inhibiting metabolites, including this compound, is the inhibition of the enzyme acetylcholinesterase (AChE).[2]

Acetylcholinesterase Inhibition Pathway

AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and disruption of normal nerve impulse transmission. This compound has been shown to be a more potent acute toxicant than methiocarb in some species.[5]

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by carbamates like this compound.

Conclusions and Future Directions

The available scientific literature indicates that this compound, a primary and mobile metabolite of the pesticide methiocarb, possesses significant toxicity through the inhibition of acetylcholinesterase. However, there is a notable and critical lack of direct quantitative data regarding its potential for bioaccumulation and biomagnification. While studies on the parent compound, methiocarb, suggest a low to moderate potential for bioconcentration, the different physicochemical properties of the sulfoxide metabolite, particularly its increased water solubility, may lead to different bioaccumulation behavior.

The absence of BCF, BAF, and BMF values for this compound represents a significant data gap in the environmental risk assessment of methiocarb. Future research should prioritize conducting standardized bioaccumulation studies (e.g., following OECD 305) specifically on this compound to accurately quantify its potential to accumulate in aquatic organisms. Furthermore, studies on the trophic transfer and biomagnification of methiocarb and its metabolites in relevant food webs are warranted to provide a more complete understanding of its environmental risk profile. Such data are essential for regulatory agencies and researchers to fully evaluate the potential long-term ecological impacts of methiocarb use.

References

- 1. Determination of methiocarb and its degradation products, this compound and methiocarb sulfone, in bananas using QuEChERS extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methiocarb - Wikipedia [en.wikipedia.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. Methiocarb (Ref: OMS 93) [sitem.herts.ac.uk]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Methiocarb Sulfoxide (CAS 2635-10-1): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiocarb sulfoxide (B87167) (CAS 2635-10-1) is a significant metabolite of the carbamate (B1207046) pesticide Methiocarb. As an active acetylcholinesterase (AChE) inhibitor, it plays a crucial role in the toxicology and environmental impact of its parent compound. This technical guide provides an in-depth overview of Methiocarb sulfoxide, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a comprehensive examination of its mechanism of action. Special emphasis is placed on the downstream signaling pathways affected by its inhibition of acetylcholinesterase. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound, with the systematic name 3,5-Dimethyl-4-(methylsulfinyl)phenyl methylcarbamate, is a sulfoxide and a carbamate ester.[1] It is recognized as a primary transformation product of Methiocarb in various environmental and biological systems.[1][2]

| Property | Value | Reference |

| CAS Number | 2635-10-1 | |

| Molecular Formula | C₁₁H₁₅NO₃S | |

| Molecular Weight | 241.31 g/mol | [1] |

| Appearance | Solid (presumed) | |

| Solubility in Water | 7000 mg/L | [3] |

| SMILES | CNC(=O)Oc1cc(C)c(c(C)c1)S(C)=O | |

| InChI Key | FNCMBMZOZQAWJA-UHFFFAOYSA-N |

Toxicological Data

The primary mechanism of toxicity for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This inhibition leads to the accumulation of acetylcholine at neuronal synapses, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1] Studies suggest that this compound may be more acutely toxic than its parent compound, Methiocarb.[2]

| Parameter | Species | Value | Reference |

| Acute Oral LD₅₀ (Methiocarb) | Rat (female) | 7 mg/kg | [2] |

| Acute Oral LD₅₀ (Methiocarb) | Rat (male) | 9 mg/kg | [2] |

| NOAEL (Cholinesterase inhibition - Methiocarb) | Rat (chronic feeding) | 67 ppm (3.35 mg/kg/day) | [2] |

| NOAEL (Cholinesterase inhibition - Methiocarb) | Dog (chronic feeding) | 5 ppm (0.125 mg/kg/day) | [2] |

Experimental Protocols

Laboratory Synthesis of this compound